3,3-Dimethoxy-1H-indene-1,2(3H)-dione
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Overview
Description
3,3-Dimethoxy-1H-indene-1,2(3H)-dione: is an organic compound belonging to the indene family It is characterized by a fused ring system consisting of a benzene ring and a cyclopentene ring, with two methoxy groups attached to the third carbon and a dione functionality at the first and second positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indene.
Oxidation: The dione functionality is introduced by oxidizing the intermediate compound using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-1H-indene-1,2(3H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to hydroxyl groups, resulting in diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Diols, hydroxy derivatives.
Substitution: Halogenated indenes, nitroindenes.
Scientific Research Applications
3,3-Dimethoxy-1H-indene-1,2(3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-1H-indene-1,2(3H)-dione involves its interaction with specific molecular targets. The methoxy groups and dione functionality play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-1H-indene-1,2(3H)-dione: Lacks one methoxy group compared to 3,3-Dimethoxy-1H-indene-1,2(3H)-dione.
1H-Indene-1,2(3H)-dione: Lacks both methoxy groups.
3,3-Dimethoxy-2H-indene-1-one: Similar structure but with a different oxidation state.
Uniqueness
This compound is unique due to the presence of two methoxy groups and a dione functionality, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and differentiate it from other indene derivatives.
Properties
CAS No. |
65299-22-1 |
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Molecular Formula |
C11H10O4 |
Molecular Weight |
206.19 g/mol |
IUPAC Name |
3,3-dimethoxyindene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-14-11(15-2)8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,1-2H3 |
InChI Key |
BANJRCNIOPPZHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2=CC=CC=C2C(=O)C1=O)OC |
Origin of Product |
United States |
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